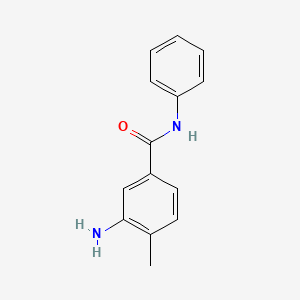

3-amino-4-methyl-N-phenylbenzamide

Description

Contextualization within N-Phenylbenzamide Derivatives Research

The N-phenylbenzamide framework is a privileged scaffold in drug discovery and chemical biology. Derivatives of this structure have been investigated for a wide array of biological activities, including anticancer, antiviral, and anticonvulsant properties. nih.govnih.govteras.ng The core structure, consisting of two phenyl rings linked by an amide bond, provides a rigid yet adaptable foundation that can be chemically modified to interact with various biological targets. teras.ng

Researchers frequently synthesize libraries of N-phenylbenzamide derivatives by introducing different substituents onto the phenyl rings. This approach allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency and properties of new therapeutic agents. mdpi.com For instance, studies have shown that the addition of amino, methoxy, or halogen groups can significantly influence a compound's biological efficacy against pathogens like Enterovirus 71 or its potential as an anticancer agent. nih.govnih.gov The development of novel N-phenylbenzamide derivatives is an active area of research, with an emphasis on creating compounds with improved activity and better pharmacokinetic profiles. acs.orgtandfonline.com

Overview of Research Significance as a Chemical Scaffold and Intermediate

Beyond its place within the N-phenylbenzamide family, 3-amino-4-methyl-N-phenylbenzamide is significant in its own right as a chemical scaffold and a synthetic intermediate. A chemical scaffold refers to the core structure of a molecule upon which various functional groups can be built, while an intermediate is a substance produced during a chemical reaction that is then used to synthesize another compound.

The utility of this compound as an intermediate stems from its reactive amino group (-NH2). This functional group can readily participate in a variety of chemical reactions, such as acylation, alkylation, and diazotization, allowing chemists to use it as a starting point for constructing more elaborate molecules. This makes it a valuable building block in multi-step syntheses.

While specific research detailing the extensive use of this compound is not as widespread as for some other benzamides, related structures like 3-amino-4-methylbenzamide (B93639) and 3-amino-N-phenylbenzamide are noted as useful research chemicals and important raw materials for pharmaceuticals and dyes. chemicalbook.commallakchemicals.comsigmaaldrich.com For example, 3-amino-4-methylbenzamide is used in the preparation of inhibitors for ERK1/ERK2, a pair of proteins involved in cell signaling. chemicalbook.com Similarly, derivatives of 3-amino-N-phenylbenzamide have been patented for their anticonvulsant activity. google.com The structural similarity suggests that this compound holds similar potential as a foundational molecule for creating novel compounds with desired chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 14315-26-5 |

| Appearance | Solid |

| XLogP3 | 2.3 |

This data is compiled from publicly available chemical databases. nih.gov

Propriétés

IUPAC Name |

3-amino-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGILUAOMQWZUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504232 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54884-13-8 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-amino-4-methyl-N-phenylbenzamide

Traditional synthetic approaches to this compound rely on well-established chemical reactions, including condensation, amination, acylation, and the reduction of nitro-containing precursors. These methods are widely documented and form the basis of many laboratory and industrial-scale preparations.

Condensation Reactions with Substituted Benzoic Acids and Anilines

A primary and direct method for synthesizing benzanilides involves the condensation reaction between a substituted benzoic acid and an aniline (B41778). In the context of this compound, this can be approached by reacting 3-amino-4-methylbenzoic acid with aniline. researchgate.netnih.gov However, a more common strategy involves the use of a nitro-substituted precursor, such as 3-nitro-4-chlorobenzoic acid, which is first condensed with aniline. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

For instance, a patented method describes the reaction of 3-nitro-4-X-benzoic acid (where X can be a halogen like chlorine) with aniline in a suitable solvent. acs.orggoogle.com The reaction can be carried out at temperatures ranging from 0 to 130°C for a duration of 0.1 to 15 hours. acs.org This initial condensation yields a 3-nitro-4-X-N-phenylbenzamide intermediate, which then undergoes further transformations to arrive at the final product. acs.orggoogle.com For example, 3-nitro-4-chlorobenzoic acid can be reacted with aniline in the presence of phosphorus trichloride (B1173362) at elevated temperatures to yield 3-nitro-4-chlorobenzoyl aniline. acs.org

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Yield | Reference |

| 3-nitro-4-chlorobenzoic acid | Aniline | Phosphorus trichloride, 100°C, 2 hours | 3-nitro-4-chlorobenzoyl aniline | 95.8% | acs.org |

| 3-nitro-4-X-benzoic acid | Aniline | Reaction agent, solvent, 0-130°C, 0.1-15 hours | 3-nitro-4-X benzanilide | Not specified | acs.org |

| 3-Amino-4-methylbenzoic acid | Aniline | Not specified | This compound | Not specified | researchgate.netnih.gov |

Amination and Acylation Strategies

Amination and acylation are fundamental strategies in the synthesis of this compound and its derivatives. Amination often involves the introduction of an amino group onto the benzene (B151609) ring, which can then be acylated. A common industrial method involves the reaction of a halogenated precursor with an amine. For example, 4-chloro-3-nitrobenzoic acid can be reacted with methylamine (B109427) to produce 4-(methylamino)-3-nitrobenzoic acid. nih.govnih.gov This intermediate is key in the synthesis of various pharmaceutical compounds. nih.gov

Acylation is the core reaction for forming the amide bond. This can be achieved by activating the carboxylic acid group of a benzoic acid derivative, often by converting it to an acyl chloride using reagents like thionyl chloride or phosphorus trichloride. nih.govresearchgate.net The resulting acyl chloride is then reacted with aniline or a substituted aniline to form the N-phenylbenzamide structure. This two-step process, involving the formation of an acyl chloride followed by amidation, is a robust and widely used method for constructing amide bonds. nih.govdigitellinc.com

| Precursor | Reagent 1 | Reagent 2 | Intermediate/Product | Reference |

| 4-chloro-3-nitrobenzoic acid | Methylamine | - | 4-(methylamino)-3-nitrobenzoic acid | nih.govnih.gov |

| 4-methylamino-3-nitrobenzoic acid | Thionyl chloride | Methylamine | N-methyl-4-(methylamino)-3-nitrobenzamide | nih.gov |

| 3-amino-4-methylbenzoic acid | Thionyl chloride | Methanol | Methyl 3-amino-4-methylbenzoate | researchgate.net |

Reduction of Nitro Precursors

A crucial step in many synthetic routes to this compound is the reduction of a nitro group to an amino group. This transformation is typically performed in the final stages of the synthesis. The precursor, often a 3-nitro-4-methyl-N-phenylbenzamide derivative, is subjected to reducing conditions to yield the desired amino-substituted product. researchgate.netgoogle.com

Commonly used methods for this reduction include catalytic hydrogenation. For example, 4-nitro-N-(2,6-dimethylphenyl)benzamide can be reduced to 4-amino-N-(2,6-dimethylphenyl)benzamide using palladium on carbon (5% Pd/C) as a catalyst under a hydrogen atmosphere. google.com Similarly, methyl 4-methyl-3-nitrobenzoate can be hydrogenated using Raney Nickel as the catalyst to produce methyl 3-amino-4-methylbenzoate with a high yield of 96%. researchgate.net Another approach involves the use of reducing metals in acidic or neutral media, such as iron powder. acs.org

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional batch processing, such as safety concerns and scalability issues, advanced synthetic methodologies are being explored. These include the use of microreactor technology for continuous synthesis and the development of selective acylation processes for improved efficiency and purity.

Microreactor Technology for Continuous Synthesis

Microreactor technology offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput production. nih.govmdpi.com While specific applications to the synthesis of this compound are not widely published, the continuous-flow synthesis of amides and related compounds is a well-established field. digitellinc.comrsc.orgthieme-connect.de

Continuous-flow systems have been successfully employed for multi-step syntheses, including the formation of amides from acyl azides. researchgate.net These systems allow for the safe in-situ generation and reaction of hazardous intermediates. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to cleaner products and higher yields compared to batch processes. mdpi.com The application of this technology to the synthesis of this compound could offer a safer, more efficient, and scalable manufacturing process. rug.nl

| Technology | Advantages | Relevance to this compound Synthesis | References |

| Microreactor / Continuous-Flow | Enhanced safety, improved heat/mass transfer, scalability, automation. nih.govmdpi.com | Potential for safer handling of reactive intermediates (e.g., acyl chlorides), improved yield and purity, and continuous production. rsc.orgresearchgate.net | nih.govmdpi.comresearchgate.netrug.nl |

Selective Monoacylation Processes

In syntheses involving molecules with multiple reactive amino groups, such as diamines, achieving selective monoacylation can be challenging, often resulting in a mixture of mono- and di-acylated products. Research into selective monoacylation processes is therefore crucial for producing pure intermediates and final products.

A study on the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride (B1165640) in a microreactor system demonstrated the complexity of this process due to the presence of two amine groups in different chemical environments. researchgate.net The use of a microreactor allowed for kinetic studies and optimization of reaction conditions to achieve high selectivity. researchgate.net Other strategies for selective monoacylation include the use of protecting groups or specialized reagents. For instance, pretreatment of a symmetrical diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) before the addition of an acyl chloride has been shown to significantly suppress diacylation. nih.gov The development of chemoselective N-acylation methods, such as using thioesters as a stable acyl source, also offers milder and more functional-group-tolerant alternatives to traditional methods using reactive acyl chlorides. researchgate.netnih.gov

| Challenge | Approach | Key Findings | References |

| Undesired diacylation | Selective monoacylation in a microreactor | Kinetic modeling and process optimization can lead to high selectivity (e.g., 96.9%) for the mono-acylated product. researchgate.net | researchgate.net |

| Lack of selectivity | Complexation with boron reagents | Pre-treatment with 9-BBN before acylation significantly favors monoacylation over diacylation. nih.gov | nih.gov |

| Harsh reaction conditions | Chemoselective N-acylation | Use of stable acyl sources like thioesters allows for mild and functional-group-tolerant acylation of amines. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

Novel Reagents in N-Phenylbenzamide Synthesis (e.g., 1,3-Diphenylthiourea)

The synthesis of N-phenylbenzamides, a core structure in many biologically active compounds, has been advanced through the exploration of novel reagents. One such innovative approach involves the use of 1,3-diphenylthiourea. This inexpensive and readily available chemical has been identified as a useful reagent for the direct conversion to N-phenylbenzamide. unair.ac.id

The reaction is typically carried out by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. unair.ac.idresearchgate.net This method has been shown to produce excellent and pure yields of N-phenylbenzamides. unair.ac.idresearchgate.net The proposed mechanism for this transformation involves an imino alcohol-amide tautomerism and a rearrangement intermediate. unair.ac.idresearchgate.net This synthetic route offers a high-yield, clean reaction that results in a single, easily isolated product. unair.ac.idresearchgate.net

Derivatization Strategies and Analogue Synthesis

Alkylation and Acylation of Amine and Hydroxyl Groups

Alkylation and acylation are common methods used to modify the amine and hydroxyl groups of N-phenylbenzamide analogues. For instance, in the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), an N-phenylbenzamide derivative with anti-HBV activity, the synthesis begins with the alkylation of 3-amino-4-methoxybenzoic acid using dimethyl sulphate. nih.govnih.gov This step introduces a methyl group onto the amino group. nih.govnih.gov

Another example involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as a base. nih.gov This method allows for the efficient and selective synthesis of α-sulfenylated ketones. nih.gov The reaction is believed to proceed through the deprotonative aroylation of methyl sulfides, facilitated by the directed ortho-lithiation of the tertiary benzamide with LDA. nih.gov

Introduction of Lipophilic Substituents

The introduction of lipophilic substituents is a key strategy to modulate the physicochemical properties of N-phenylbenzamide derivatives, which can in turn influence their biological activity. In the development of N-phenylbenzamide derivatives targeting kinetoplastid parasites, researchers have incorporated lipophilic and/or electronegative substituents such as fluorine, chlorine, and large electron-donating groups like isopropoxy (OiPr) onto the central scaffold. nih.gov This approach aims to improve activity against intracellular parasites like Leishmania donovani and Trypanosoma cruzi while maintaining binding affinity to their target, kinetoplast DNA (kDNA). nih.govacs.org

Modifications of the Amide Linker

The amide linker is a crucial component of the N-phenylbenzamide structure that can be modified to influence biological activity. Research on N-substituted aminobenzamide derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors has explored modifications to this linker. dovepress.com Furthermore, solid-phase synthesis techniques have utilized modified amine-linkers for the creation of N-substituted amide derivatives. dntb.gov.ua One such approach involves the alkylation of Rink's amide linker on a polystyrene resin through reductive amination. dntb.gov.ua

Scaffold Optimization for Biological Activity

Optimizing the core scaffold of N-phenylbenzamide is a critical step in developing potent and selective therapeutic agents. In the pursuit of dipeptidyl peptidase-IV (DPP-IV) inhibitors, researchers have investigated N-substituted aminobenzamide scaffolds. dovepress.com By using computer-aided drug design, a series of aminobenzamides were designed and evaluated for their binding to the DPP-IV active site. dovepress.com This led to the synthesis of numerous novel compounds and the identification of the N-aminobenzamide scaffold as a valid starting point for developing DPP-IV inhibitors. dovepress.com

Similarly, in the development of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide scaffold was optimized. nih.gov Structure-based design led to the discovery of modifications, such as the introduction of a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide moiety, which improved both potency and selectivity. nih.gov This optimization effort resulted in a compound with good enzyme and cell potency, as well as excellent oral exposure in animal models. nih.gov

Another example of scaffold optimization is seen in the development of fatty acid-binding protein 4 (FABP4) inhibitors, where a 4-amino-pyridazin-3(2H)-one scaffold was optimized. researchgate.net This research led to the identification of a potent analog with the potential for in vivo studies. researchgate.net

The synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine also demonstrates scaffold modification for antitumor activity. nih.gov These compounds, synthesized in multiple steps, showed promising cytotoxic activity against various tumor cell lines. nih.gov

The table below presents a selection of N-phenylbenzamide derivatives and their reported biological activities.

Table 1: Examples of N-Phenylbenzamide Derivatives and Their Biological Activities

| Compound | Target/Activity | Reference |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Anti-HBV | nih.govnih.govtandfonline.com |

| N-substituted aminobenzamide derivatives | Dipeptidyl peptidase-IV (DPP-IV) inhibitors | dovepress.com |

| 4-aminopyridine benzamide derivatives | TYK2 inhibitors | nih.gov |

| 4-amino-pyridazin-3(2H)-one derivatives | FABP4 inhibitors | researchgate.net |

| N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Antitumor | nih.gov |

| 3-amino-4-aminoximidofurazan derivatives | Antimicrobial and antibiofilm | nih.gov |

| 3- and 4-amino-N-(alkyl phenyl) benzamide compounds | Anticonvulsant | google.com |

Biological Activity and Molecular Mechanisms

Antiviral Research Applications

N-phenylbenzamide derivatives have been identified as a promising chemotype with broad-spectrum antiviral activity. researchgate.net Research has highlighted their potential against several significant human pathogens.

Enterovirus 71 (EV71) is a primary cause of hand, foot, and mouth disease (HFMD) and can lead to severe neurological complications. scienceopen.comnih.gov Currently, there are no approved antiviral drugs for treating EV71 infections, making the development of new therapeutic agents a critical area of research. scienceopen.comnih.gov

A series of N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-EV71 activity. researchgate.net One notable derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrated significant activity against multiple EV71 strains, with IC50 values in the low micromolar range. researchgate.netresearchgate.net Further studies have shown that modifications to the N-phenylbenzamide scaffold, such as the introduction of lipophilic substituents on one of the benzene (B151609) rings, can yield compounds with potent anti-EV71 activity, with some derivatives exhibiting IC50 values below 5.00 μmol/L. scienceopen.comnih.gov The antiviral mechanism of some of these compounds is believed to involve direct binding to the viral capsid, which stabilizes the virion and prevents its uncoating. nih.gov

Table 1: Anti-EV71 Activity of Selected N-phenylbenzamide Derivatives

| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | >108 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (JS-52-3) | 12 ± 1.2 | 620 ± 0.0 | >51 |

| Compound 23 | EV71 (SZ-98) | <5.00 | >100 | >20 |

| Compound 28 | EV71 (SZ-98) | <5.00 | >100 | >20 |

| Compound 29 | EV71 (SZ-98) | <5.00 | >100 | >20 |

| Compound 30 | EV71 (SZ-98) | <5.00 | >100 | >20 |

| Compound 31 | EV71 (SZ-98) | <5.00 | >100 | >20 |

| Compound 42 | EV71 (SZ-98) | <5.00 | >100 | >20 |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data sourced from multiple studies. scienceopen.comresearchgate.net

N-phenylbenzamide derivatives have also been investigated for their potential to inhibit the Hepatitis C Virus (HCV). nih.gov Research has shown that certain derivatives can effectively inhibit HCV replication in vitro. scienceopen.com For instance, some synthesized compounds displayed considerable anti-HCV activity with IC50 values ranging from 0.57 to 7.12 μmol/L. scienceopen.com The mechanism for this antiviral action is linked to the modulation of host cellular factors, specifically the upregulation of Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G), which is known to inhibit HCV replication. scienceopen.comnih.gov

The antiviral properties of N-phenylbenzamide derivatives extend to the Hepatitis B Virus (HBV), a major cause of chronic liver disease. nih.govnih.govtandfonline.com A specific derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has shown potent anti-HBV activity against both wild-type and drug-resistant HBV strains. nih.govnih.govtandfonline.com This compound exhibited higher efficacy than the established anti-HBV drug lamivudine (B182088) in in vitro studies. nih.govnih.gov The antiviral effect is thought to be mediated by an increase in the intracellular levels of APOBEC3G. nih.govnih.govtandfonline.com

Table 2: Anti-HBV Activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

| Virus Strain | IC50 (µM) |

|---|---|

| Wild-type HBV | 1.99 |

| Drug-resistant HBV | 3.30 |

Data sourced from Cui et al., 2020. nih.govnih.govtandfonline.com

A key molecular mechanism underlying the broad-spectrum antiviral activity of N-phenylbenzamide derivatives is the upregulation of the host cellular restriction factor, Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (A3G). nih.gov A3G is a cytidine (B196190) deaminase that can interfere with the replication of various viruses, including HIV-1, HCV, and HBV. nih.gov Studies have demonstrated that treatment with certain N-phenylbenzamide derivatives leads to a concentration-dependent increase in intracellular A3G protein levels. nih.gov This suggests that these compounds enhance the host's innate antiviral defenses, providing a mechanism of action that is distinct from many direct-acting antiviral drugs. nih.govnih.gov

Enzyme Inhibition Studies

Beyond their antiviral effects, N-phenylbenzamide derivatives have also been explored as inhibitors of specific enzymes implicated in metabolic diseases.

Dipeptidyl Peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov While specific studies focusing solely on "3-amino-4-methyl-N-phenylbenzamide" as a DPP-IV inhibitor are not extensively detailed in the provided search results, the broader class of benzamide-based compounds has been investigated for this purpose. The general approach involves designing molecules that can fit into the active site of the DPP-IV enzyme, thereby blocking its activity and prolonging the action of incretins. mdpi.com

Tyrosine Kinase Inhibition (e.g., BCR-ABL)

Derivatives of this compound have emerged as potent inhibitors of tyrosine kinases, particularly the BCR-ABL fusion protein, which is a hallmark of chronic myeloid leukemia (CML). nih.gov The BCR-ABL oncoprotein drives the proliferation of leukemia cells, making it a critical target for therapeutic intervention. nih.gov

One such derivative, CHMFL-ABL-053, has demonstrated high potency and selectivity as a BCR-ABL inhibitor. nih.gov This compound, identified as 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, effectively suppresses the autophosphorylation of BCR-ABL and its downstream signaling pathways, including STAT5, Crkl, and ERK. nih.gov Research has shown that it inhibits the ABL1 kinase with an IC50 of 70 nM and demonstrates significant antiproliferative activity against CML cell lines. nih.gov

Another noteworthy derivative, AKE-72, which is 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, acts as a potent pan-BCR-ABL inhibitor. nih.govtandfonline.com This means it is effective against not only the wild-type BCR-ABL but also against various mutations that confer resistance to first-line treatments like imatinib, including the challenging T315I "gatekeeper" mutation. nih.govtandfonline.com AKE-72 has shown IC50 values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. nih.govtandfonline.com

The development of these inhibitors is crucial, as acquired resistance to initial therapies remains a significant challenge in CML treatment. nih.gov Compounds like nilotinib, a selective Bcr-Abl tyrosine kinase inhibitor, have already proven effective in patients who have developed resistance or intolerance to imatinib. nih.gov

Other Enzyme Targets (e.g., Carbonic Anhydrases, Metabolic Enzymes)

Beyond tyrosine kinases, derivatives of the this compound scaffold have been investigated for their inhibitory effects on other enzyme systems.

Carbonic Anhydrases: These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer. unifi.it While direct studies on this compound are limited, related benzenesulfonamide (B165840) derivatives have shown selective inhibition of carbonic anhydrase isoforms. unifi.itnih.gov For instance, certain 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides exhibit selective and potent inhibition of the brain-associated CA VII isoform, which is implicated in neuropathic pain. unifi.it The general structure of sulfonamide-based inhibitors allows them to coordinate with the zinc ion in the active site of carbonic anhydrases. nih.gov

Metabolic Enzymes: The glyoxalase system, particularly the enzyme glyoxalase-I (Glo-I), is crucial for detoxifying cytotoxic byproducts of metabolism and is often overexpressed in cancer cells. researchgate.net Inhibition of Glo-I is therefore a recognized strategy in cancer therapy. researchgate.netresearchgate.net Studies on 4-amino-N-phenylbenzamide-derived compounds have explored their potential as Glo-I inhibitors. researchgate.net

Additionally, derivatives of N-phenylbenzamide have been noted for their ability to modulate metabolic pathways in other contexts. For example, some derivatives have been investigated for their potential to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. researchgate.net

Antiproliferative and Anticancer Research

The inhibitory effects of this compound derivatives on key enzymes translate into significant antiproliferative activity against various cancer cell lines.

A range of derivatives has demonstrated potent growth inhibition across multiple cancer cell types. For example, CHMFL-ABL-053 effectively inhibited the proliferation of CML cell lines K562, KU812, and MEG-01 with GI50 values of 14 nM, 25 nM, and 16 nM, respectively. nih.gov Similarly, AKE-72 showed remarkable anti-leukemic activity against the K-562 cell line with a GI50 of less than 10 nM. nih.gov

Other studies have reported the antiproliferative effects of related benzamide structures. For instance, new 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were evaluated against a panel of 60 human tumor cell lines, with some compounds showing significant cytotoxic activity. nih.gov Substituted thieno[2,3-d]pyrimidine (B153573) derivatives have also been designed and tested for their cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com Furthermore, novel derivatives of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine have shown cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| CHMFL-ABL-053 | K562 (CML) | 14 nM | nih.gov |

| CHMFL-ABL-053 | KU812 (CML) | 25 nM | nih.gov |

| CHMFL-ABL-053 | MEG-01 (CML) | 16 nM | nih.gov |

| AKE-72 | K-562 (CML) | < 10 nM | nih.gov |

| Compound 24 (a benzenesulfonylguanidine derivative) | MCF-7, HeLa, HCT-116 | Mean IC50 ~12.7 µM | nih.gov |

As previously mentioned, a significant advancement in the application of this compound derivatives is the development of pan-BCR-ABL inhibitors. These compounds are designed to be effective against a wide range of BCR-ABL mutations that confer resistance to standard therapies. nih.govtandfonline.com AKE-72 is a prime example, demonstrating potent inhibition of both the wild-type and the T315I mutant of BCR-ABL, as well as other clinically relevant mutants. nih.govtandfonline.com This broad activity profile makes such compounds promising candidates for the treatment of CML, including cases that have become resistant to other inhibitors. nih.gov The development of third-generation inhibitors like ponatinib, and allosteric inhibitors like asciminib, highlights the ongoing effort to overcome resistance in CML treatment. nih.govtandfonline.com

Antiprotozoal Activity and Target Identification

The biological activity of this chemical family extends to infectious diseases, particularly those caused by kinetoplastid parasites.

DNA Binding Mechanisms

While direct studies on the DNA binding mechanism of this compound are not extensively documented in publicly available literature, research into related N-phenylbenzamide derivatives provides insight into their potential interactions with DNA. Certain N-phenylbenzamide compounds, particularly those with cationic moieties, have been identified as DNA minor groove binders. google.com

This binding is often selective for AT-rich regions of the DNA minor groove. The interaction is thought to displace proteins that naturally bind to these sites, such as High Mobility Group (HMG) proteins, which are crucial for the function of kinetoplast DNA (kDNA) in some parasites. google.com This disruption of kDNA can ultimately lead to parasitic cell death. The binding affinity and mode, whether purely minor groove binding or involving intercalation, can be influenced by the specific structural features and ionization state of the derivative at physiological pH. google.com

Other Investigated Biological Activities (e.g., Anticonvulsant, Antimicrobial)

Derivatives of the core this compound structure have been synthesized and evaluated for a variety of other biological activities, most notably as anticonvulsant and antimicrobial agents.

Several studies have highlighted the potential of N-phenylbenzamide derivatives as anticonvulsant agents. For instance, a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives were synthesized and tested in mouse models of epilepsy, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure tests. Certain substitutions on the phenyl ring were found to be critical for activity. For example, methoxylated derivatives demonstrated significant anti-seizure activity in the MES model. The position of the substituent also played a key role, with some compounds showing efficacy at different doses and in different seizure models.

Similarly, studies on 4-nitro-N-phenylbenzamides have identified potent anti-MES activity. For example, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were effective in the MES test, with the latter also showing activity against seizures induced by pentylenetetrazole. These findings underscore the potential of the N-phenylbenzamide scaffold in the development of novel anticonvulsant drugs.

Table 1: Anticonvulsant Activity of Selected N-Phenylbenzamide Derivatives

| Compound Derivative Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide | MES, PTZ | Methoxylated derivatives showed significant anti-seizure activity in the MES model. |

This table is based on data for derivatives of N-phenylbenzamide and not this compound itself.

The antimicrobial potential of compounds related to this compound has also been an area of investigation. Research into 3-amino-4-aminoximidofurazan derivatives, which incorporate a related amino functionality, has demonstrated moderate to significant antimicrobial activities against both Staphylococcus aureus and Pseudomonas aeruginosa. These compounds were also found to inhibit biofilm formation, a key factor in antibiotic resistance.

Furthermore, a medicinal chemistry study on N-alkylphenyl-3,5-dinitrobenzamide analogs identified them as potent anti-tuberculosis (anti-TB) agents. Several of these analogs exhibited significant activity against sensitive and resistant strains of Mycobacterium tuberculosis, including intracellular and bactericidal potential.

Table 2: Antimicrobial Activity of Related Amide Derivatives

| Compound Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 3-Amino-4-aminoximidofurazan Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Exhibited moderate to significant antimicrobial and antibiofilm activities. |

This table is based on data for derivatives and related structures, not this compound itself.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Activity

The biological activity of N-phenylbenzamide derivatives can be significantly altered by the introduction, removal, or modification of various substituents on its two aromatic rings and the connecting amide group.

The nature, position, and electronic properties of substituents on both the benzamide (B126) (Ring A) and the N-phenyl (Ring B) portions of the molecule play a pivotal role in determining the compound's biological efficacy.

Modifications to the benzamide ring are crucial. For instance, in the development of novel inhibitors for Enterovirus 71 (EV 71), the substituent at the C-3 position of the benzene (B151609) ring A was a primary focus for investigating the importance of the amide group for antiviral activity. nih.gov The benzene ring B is also considered essential for this anti-EV 71 activity. nih.gov The introduction of substituents onto ring B was explored to enhance metabolic stability and further probe the SAR. nih.gov

For a series of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the placement of chlorine atoms had a significant impact. The presence of one or two chlorine atoms ortho to the amide linker was found to be unfavorable, leading to a loss of activity. nih.gov Conversely, other halogen substitutions on the central scaffold were part of a strategy to modify physicochemical properties. nih.gov

In the context of anticonvulsant activity, the position of alkyl groups on the N-phenyl ring is a key determinant. Molecular modeling and crystallographic studies of MES-active (maximal electroshock seizure) N-phenylbenzamides revealed that the most active compounds adopt a specific conformation. nih.gov This preferred conformation involves placing an ortho-methyl group near the NH group of the amide linker, which orients the substituted phenyl ring at an angle of 90° to 120° relative to the amide plane. nih.gov This specific spatial arrangement is believed to facilitate crucial hydrogen bonding interactions. nih.gov

The following table summarizes the effects of different substituents on the anti-EV 71 activity of N-phenylbenzamide derivatives.

| Compound | Substituent (Ring A) | Substituent (Ring B) | IC₅₀ (µM) |

| 2a | 3-amino-4-methyl | Unsubstituted | 18 ± 1.2 |

| 1e | 3-amino-4-methoxy | 4-bromo | 5.7 ± 0.8 |

This table is based on data presented in a study on N-phenylbenzamide derivatives as EV 71 inhibitors and illustrates the impact of substituent changes on antiviral potency. nih.gov

The amide linker (-CONH-) is a cornerstone of the N-phenylbenzamide scaffold, not just for connecting the two phenyl rings but also for its direct involvement in biological interactions. Its structural and electronic characteristics, including stability and conformational preferences, are critical for activity.

For anticonvulsant N-phenylbenzamides, intermolecular hydrogen bonding to the central amide group is a critical interaction. nih.gov The conformation of the molecule, dictated by other substituents, can either facilitate or obstruct the formation of hydrogen bonds with the carbonyl oxygen atom, thereby modulating activity. nih.gov Inactive compounds often have conformations that hinder this key interaction. nih.gov

Modification of the 3-amino group on the benzamide ring through alkylation (adding alkyl groups) or acylation (adding acyl groups) can profoundly affect the compound's physicochemical properties and biological activity. These changes can alter solubility, lipophilicity, basicity, and the ability to form hydrogen bonds.

N-alkylation and N-dealkylation are significant chemical transformations in the synthesis and metabolism of pharmaceuticals. nih.gov The addition of alkyl groups to an amine can change its interaction with target receptors and affect its metabolic fate, as N-dealkylation is a common in vivo metabolic pathway catalyzed by enzymes like cytochrome P450. nih.gov For instance, the ease of C-N bond cleavage can vary depending on the type of alkyl group (methine > methylene > methyl). nih.gov

In a study on 1-phenylbenzazepine analogs, it was found that an N-3 methyl substituent was better tolerated for dopamine D1 receptor affinity than having no substituent (N-H) or a larger N-3 allyl substituent. cuny.edu This suggests that small alkyl groups can be beneficial for receptor binding, potentially by optimizing steric and electronic interactions within the binding pocket.

Acylation of the amino group would convert it into a secondary amide. This change would significantly alter its properties, removing its basic character and replacing a hydrogen bond donor with a bulkier acyl group. Such a modification would be expected to have a substantial impact on the compound's SAR profile, potentially disrupting key binding interactions or, conversely, introducing new, favorable ones.

Rational Design Principles for Enhanced Activity

Rational drug design leverages the understanding of SAR to create new molecules with superior biological activity. This involves optimizing the core scaffold and making targeted modifications to enhance interactions with specific biological targets.

Optimizing the N-phenylbenzamide scaffold involves a multifaceted approach to improve its drug-like properties. This includes enhancing potency, selectivity, and metabolic stability while minimizing toxicity. nih.gov

A key strategy is the modification of the core structure to improve physicochemical properties. For example, urea derivatives have been modified to enhance lipophilicity, which can lead to better membrane penetration and stronger pharmacological activity. researchgate.net Similarly, introducing substituents on the N-phenyl ring of N-phenylbenzamides was undertaken to make them more metabolically stable. nih.gov

The concept of a "privileged structure," a scaffold that can bind to multiple targets with high affinity, is relevant. The N-phenylbenzamide framework can be seen as such a scaffold. Its optimization often involves modifying its three main components, conceptualized in some contexts as a zinc-binding group, a cap, and a linker. researchgate.net By systematically altering each part, researchers can fine-tune the biological activity. researchgate.net For instance, employing a flexible 4-methylbenzamide linker has been a successful strategy in the design of new protein kinase inhibitors. nih.gov

Tailoring the N-phenylbenzamide scaffold for specific biological targets is the ultimate goal of rational design. This requires a detailed understanding of the target's structure and the key interactions that govern binding.

Molecular docking studies are a powerful tool in this process. By simulating the binding of a ligand to its receptor, researchers can predict favorable interactions and guide synthetic efforts. For example, docking experiments were used to predict the inhibitory activity of an N-(phenylcarbamoyl)benzamide derivative against checkpoint kinase 1 (CHK1). researchgate.net Similarly, docking studies helped illustrate that certain N-substituted benzamide derivatives could interact with histone deacetylase 2 (HDAC2) in a manner similar to a known inhibitor. researchgate.net

A successful example of target-specific modification involves N-phenylbenzamide derivatives designed as DNA minor groove binders to target the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.govacs.org The lead compound was modified to improve its activity against intracellular parasites like Leishmania donovani and Trypanosoma cruzi while maintaining its affinity for kDNA. nih.govacs.org These modifications included altering the central scaffold with lipophilic or electronegative substituents to fine-tune the compound's properties for enhanced interaction with the specific DNA target. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For N-phenylbenzamide derivatives, which are scaffolds found in various biologically active compounds, docking studies help elucidate the key interactions that govern their affinity and specificity for protein targets such as protein kinases. acs.orgnih.gov

The prediction of a ligand's binding mode involves identifying the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For benzamide-type structures, the central amide group is often a critical interaction point. researchgate.net For instance, studies on 4-(arylaminomethyl)benzamide derivatives as tyrosine kinase inhibitors have shown that a favorable molecular geometry allows the ligand to bind effectively to the active site. nih.govnih.gov In some cases, a flexible linker can help the molecule bypass bulky amino acid residues, enhancing binding. nih.govnih.gov

Binding affinity, often represented by a docking score or calculated binding free energy, provides a quantitative estimate of the strength of the ligand-protein interaction. These scores are instrumental in ranking potential inhibitors. For a series of benzamide (B126) inhibitors targeting the enzyme trypsin, molecular dynamics (MD) simulations combined with a linear response approach were used to accurately predict binding free energies. researchgate.net The analysis revealed that van der Waals and hydrophobic contacts with nonpolar residues in the active site directly influence ligand binding. researchgate.net

To illustrate the typical output of such studies, the following table presents hypothetical docking results for a benzamide derivative against a protein kinase target, based on common findings in the literature.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase (e.g., EGFR) | -8.5 | Met793 | Hydrogen Bond (amide NH) |

| Leu718 | Hydrophobic | ||

| Val726 | Hydrophobic | ||

| Asp855 | Hydrogen Bond (amino group) |

This table is a representative example based on typical interactions observed for kinase inhibitors and does not represent experimental data for 3-amino-4-methyl-N-phenylbenzamide.

Beyond predicting how a ligand fits into a protein, computational studies can identify the specific three-dimensional shape, or conformation, that the ligand must adopt to be biologically active. This "active conformation" is crucial for optimal interaction with the target. The analysis of a series of active N-phenylbenzamide anticonvulsants revealed that the most potent compounds adopt a consistent conformation. semanticscholar.org This active conformation orients the methyl-substituted phenyl ring at an angle of 90° to 120° relative to the central amide plane, which facilitates the formation of essential hydrogen bonds with the target receptor. semanticscholar.org In contrast, inactive compounds were found to adopt conformations that obstruct these critical interactions. semanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and structure of molecules from first principles. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a versatile and widely used quantum chemical method for studying organic molecules. DFT is applied to optimize the ground-state geometry of a molecule, allowing for the precise calculation of bond lengths, bond angles, and dihedral angles. For example, DFT calculations on 2-aminobenzamide derivatives have been used to determine their optimized structures. nih.gov These theoretical structures can be correlated with experimental data from X-ray crystallography. Furthermore, DFT can predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra, aiding in the characterization of the molecule. researchgate.net

The table below shows representative geometric parameters for a benzamide derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=O | 1.24 Å |

| C-N (amide) | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-C | 128.0° | |

| Dihedral Angle | Phenyl Ring 1 - Amide Plane | 25.0° |

| Phenyl Ring 2 - Amide Plane | 40.0° |

This table contains representative data based on published DFT studies of benzamide derivatives and does not represent specific experimental values for this compound.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

DFT calculations are frequently used to determine the energies and spatial distributions of these orbitals. acs.orgresearchgate.net Analysis of the frontier orbitals helps explain the molecule's electronic transitions, which are observed in UV-Visible absorption spectra. researchgate.net Introducing different substituent groups can tune the energy levels of the frontier orbitals, thereby altering the molecule's photophysical properties. rsc.org For many substituted aromatic compounds, both the HOMO and LUMO are of π-symmetry, indicating that many chemical and spectroscopic properties are controlled by π-electrons. ias.ac.in

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| N-methyl-N-(4-nitrophenyl) benzamide | - | - | 4.158 |

| 4-Amino-pyrrolo[2,3-d]pyrimidine derivative (APR1d) | - | - | 0.0679 |

Data sourced from DFT studies on related benzamide and aromatic amine structures. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are often used as a follow-up to molecular docking to provide a more dynamic and realistic view of the ligand-protein interaction. rsc.org

While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose over a period of nanoseconds. acs.org These simulations track the movements of the ligand within the binding site and the conformational changes in the protein, which can reveal alternative binding modes or confirm the stability of the docked complex. frontiersin.org

Furthermore, MD simulations are crucial for refining binding affinity predictions. By sampling a vast number of conformations of the complex, more accurate binding free energies can be calculated using methods like the linear response approach, which can significantly improve upon the initial estimates from docking scores. researchgate.net Studies on various protein-ligand systems have demonstrated that MD simulations provide critical insights into the stability of protein-ligand complexes and the specific interactions that maintain them over time. acs.orgacs.org

Computational Fluid Dynamics (CFD) in Synthesis Modeling

Computational Fluid Dynamics has been utilized as a powerful tool to model and simulate the synthesis of this compound, particularly within microreactor environments. This approach allows for a detailed understanding of the interplay between various operational parameters and their impact on reaction outcomes.

One study focused on the simulation of the flow synthesis of N-(3-amino-4-methylphenyl)benzamide in a coil microreactor. The CFD model was developed to investigate the influence of key parameters such as temperature and residence time on the yield of the final product. The simulations demonstrated a strong correlation between these parameters and the efficiency of the synthesis process.

The findings from the CFD modeling revealed that an increase in temperature significantly enhances the production of this compound. For instance, at a fixed residence time of 420 seconds, raising the temperature from 30°C to 70°C resulted in an increase in product yield from approximately 42% to 76%. researchgate.net This indicates that higher temperatures facilitate the reaction kinetics, leading to a more efficient conversion of reactants to the desired product.

Similarly, residence time was identified as a critical factor influencing the product yield. The CFD simulations, supported by experimental data, showed that longer residence times generally lead to higher yields, up to a certain point where the formation of byproducts may become more significant. researchgate.net The model's predictions were in good agreement with experimental results, validating the use of CFD as a reliable tool for optimizing the synthesis of this compound. researchgate.net

The table below summarizes the effect of temperature on the experimental and model-predicted yield of this compound at a residence time of 420 seconds. researchgate.netresearchgate.net

| Temperature (°C) | Experimental Yield (%) | Model Yield (%) |

|---|---|---|

| 30 | 42 | - |

| 40 | - | - |

| 50 | - | - |

| 60 | - | - |

| 70 | 76 | - |

Structure-Function Relationships in Molecular Rectification

Theoretical studies have explored the potential of N-phenylbenzamide derivatives, including structures related to this compound, as components in molecular electronics, specifically for their rectification properties. Molecular rectification refers to the asymmetric flow of current when a voltage is applied across a single molecule, a key characteristic for creating molecular diodes.

Computational screening of a large number of molecular structures has identified the N-phenylbenzamide (NPBA) backbone as a promising candidate for molecular rectifiers due to its potential for both good conductance and significant rectification. rsc.orgyale.edu The structure-function relationship in these molecules is strongly influenced by the nature and position of substituent groups on the phenyl rings.

Research has shown that the rectification properties of NPBA derivatives are correlated with the energy of the conducting frontier orbital, typically the Highest Occupied Molecular Orbital (HOMO), relative to the Fermi level of the electrodes. rsc.orgyale.edu The introduction of electron-donating groups on the aniline (B41778) moiety of the NPBA structure can raise the energy of the HOMO, bringing it closer to the Fermi level and thereby enhancing both conductance and rectification. yale.edu

The compound this compound possesses two electron-donating groups on the aniline ring: an amino (-NH2) group at the 3-position and a methyl (-CH3) group at the 4-position. Based on the established structure-function relationships for NPBA derivatives, the presence of these groups is expected to favorably influence its molecular rectification characteristics. The amino group, in particular, is a strong electron-donating group, which should significantly raise the HOMO energy level.

Experimental and computational studies on various NPBA derivatives have quantified the impact of different substituents on conductance and rectification ratios (RR). The table below presents data for a few representative N-phenylbenzamide derivatives, illustrating the effect of functionalization on their electronic properties.

| Compound | Substituents on Aniline Moiety | Conductance (G₀) | Rectification Ratio (RR) |

|---|---|---|---|

| R1A | None | - | - |

| R2A | N-methyl | 9.0 x 10⁻⁵ | - |

| R4A | Methoxy groups | 2.7 x 10⁻⁴ | - |

Note: G₀ is the quantum of conductance.

Future Directions and Research Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

While the full biological profile of 3-amino-4-methyl-N-phenylbenzamide is still under investigation, the broader benzamide (B126) class of compounds is known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neurological effects. ontosight.ai Future research can be strategically directed to explore novel biological targets and therapeutic areas for this specific molecule.

The structural features of this compound—an aminobenzamide core—are present in inhibitors of various enzymes, suggesting a rich field for investigation. For instance, many benzamide derivatives are being explored as inhibitors of enzymes crucial in disease pathways, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1), both significant targets in oncology. nih.govnih.gov Research into the potential of this compound to modulate these or other enzymes like kinases or tubulin could open new avenues for cancer therapeutics. nih.gov

Furthermore, the benzamide scaffold is prominent in drugs targeting the central nervous system. Substituted benzamides have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com The specific substitutions on this compound could confer selectivity for novel neurological targets, warranting screening against a panel of receptors and enzymes implicated in psychiatric and neurodegenerative disorders. The anti-inflammatory and antimicrobial potential also remains a largely unexplored but promising area, given the activities observed in other benzamide analogues. researchgate.netnih.gov

A summary of potential research areas is presented below:

| Potential Therapeutic Area | Potential Biological Target(s) | Rationale based on Benzamide Class |

|---|---|---|

| Oncology | PARP-1, Histone Deacetylases (HDACs), Tubulin, various kinases | Numerous benzamide derivatives are potent anticancer agents targeting DNA repair, epigenetic regulation, and cell division. nih.govnih.govnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), β-secretase (BACE1), Dopamine receptors | The benzamide core is central to many antipsychotic and prokinetic agents and is being explored for Alzheimer's disease. mdpi.com |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, other inflammatory mediators | Related structures have shown promise as anti-inflammatory agents. ontosight.airesearchgate.net |

| Infectious Diseases | Bacterial or fungal specific enzymes, Dihydrofolate reductase (hDHFR) | The benzamide scaffold has been identified in compounds with antibacterial and antifungal properties. researchgate.net |

Development of Advanced Synthetic Methodologies

The synthesis of substituted benzamides is a well-established field, yet there is always room for improvement in terms of efficiency, sustainability, and scalability. Traditional methods for creating the crucial amide bond can be effective but may require harsh conditions or generate significant waste. mdpi.comyoutube.com

Future research could focus on applying modern synthetic techniques to the production of this compound and its analogues. These advanced methodologies could offer higher yields, reduced reaction times, and a better environmental profile. For example, the use of copper-catalyzed cyanation can be a less toxic alternative to traditional methods using sodium or potassium cyanide. nih.gov

Exploring novel coupling reagents and catalytic systems is another promising direction. While conventional methods might use reagents like carbonyldiimidazole (CDI), newer catalysts could offer milder reaction conditions and greater functional group tolerance, which is essential when creating a library of diverse analogues for structure-activity relationship (SAR) studies. researchgate.net The development of one-pot or flow chemistry processes could streamline the synthesis, making it more amenable to industrial-scale production.

Key areas for synthetic methodology development include:

| Methodology | Potential Advantage | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and reaction control. | Enables rapid optimization and production of analogues for screening. |

| Novel Catalytic Systems | Milder conditions, higher yields, and lower catalyst loading. | Can improve the efficiency of the key amide bond formation step. |

| Biocatalysis | High selectivity and green reaction conditions. | Enzymatic methods could be used for stereoselective synthesis of chiral analogues. |

| C-H Activation | More direct and atom-economical synthesis routes. | Could simplify the synthesis by avoiding pre-functionalization of starting materials. |

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. frontiersin.org For a molecule like this compound, this integrated approach can significantly accelerate the identification of promising derivatives and the elucidation of their mechanisms of action.

In silico techniques such as molecular docking can be employed to predict how this compound and its virtual analogues might bind to the active sites of various biological targets. nih.gov For instance, docking studies could be performed against the crystal structures of enzymes like PARP-1 or various HDAC isoforms to generate hypotheses about binding modes and affinities. researchgate.net These predictions can then guide the synthesis of the most promising candidates, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful computational tool. mdpi.com By synthesizing a small, diverse library of analogues of this compound and evaluating their biological activity, a QSAR model can be built. This model can then predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. Furthermore, predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early identification of candidates with favorable drug-like profiles. nih.gov

Investigation of Broader Benzamide Class Potential

The study of this compound should not occur in isolation. Its true potential can be best understood within the context of the broader benzamide chemical class. Benzamides are considered a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity, making them a rich source for drug discovery. nih.gov

A comprehensive investigation would involve comparing the biological activities of this compound with other isomers and analogues. For example, how does the meta-amino group influence activity compared to an ortho- or para-amino group? What is the impact of the methyl group's position and nature? Systematic studies of this nature contribute to a deeper understanding of the structure-activity relationships (SAR) for the entire class. nih.govbenthamdirect.com

This broader perspective allows researchers to draw upon the wealth of knowledge accumulated for other benzamide drugs and candidates. Insights gained from the development of successful benzamide-based therapies can inform the optimization of this compound, potentially leading to the discovery of new chemical entities with superior efficacy and safety profiles. The versatility of the benzamide core suggests that continued exploration of this chemical space will remain a fruitful endeavor for medicinal chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-methyl-N-phenylbenzamide, and what experimental considerations ensure high yield and purity?

- Methodological Answer : The synthesis typically involves acylation of amines followed by catalytic hydrogenation. For example, nitro intermediates can be reduced using Raney-Ni under controlled hydrogen pressure (20–50 psi) in methanol . Critical considerations include:

- Hazard Analysis : Evaluate risks for reagents like acyl chlorides (e.g., skin/eye irritation) and solvents (e.g., dichloromethane toxicity) .

- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC (silica gel, UV visualization) .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms functional groups (e.g., amide NH at ~8.5 ppm, aromatic protons). IR identifies carbonyl (1650–1700 cm) and amine stretches .

- Crystallography : X-ray diffraction (SHELX programs) resolves molecular geometry. For example, SHELXL refines hydrogen-bonding networks critical for stability . ORTEP-3 visualizes thermal ellipsoids and torsion angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility or assay conditions. Strategies include:

- Conformational Analysis : Compare crystal structures (e.g., via SHELX) to identify active conformations. Active derivatives adopt a 90–120° dihedral angle between the amide plane and phenyl ring, enabling hydrogen bonding to targets .

- Assay Standardization : Control variables like solvent (DMSO concentration), pH, and cell lines to minimize variability .

Q. What strategies guide the design of derivatives for structure-activity relationship (SAR) studies in anticonvulsant research?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to enhance metabolic stability .

- Steric Effects : Position o-methyl groups proximal to the amide NH to stabilize bioactive conformations .

- Computational Modeling : Use molecular mechanics (e.g., MMFF94 force field) to predict binding affinities and prioritize synthetic targets .

Q. What methodological approaches analyze hydrogen-bonding interactions in crystal structures, and how do these influence bioactivity?

- Methodological Answer :

- X-ray Refinement : SHELXL refines hydrogen-bond parameters (distance/angle) and validates via R-factor convergence (<5%) .

- Functional Impact : Hydrogen bonds between the amide carbonyl and target residues (e.g., enzyme active sites) enhance binding. Disruption via methylation reduces anticonvulsant efficacy .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the mutagenicity of this compound analogs?

- Methodological Answer :

- Ames Testing : Compare mutagenicity under standardized conditions (e.g., S9 metabolic activation). Derivatives with lower mutagenicity (comparable to benzyl chloride) suggest safer profiles .

- Structural Alerts : Identify mutagenic motifs (e.g., anomeric amides) and mitigate via substituent modification (e.g., hydroxylation) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.